2-(3-(N,N-Dimethylsulfamoyl)benzamido)acetic acid
Description
Properties
IUPAC Name |
2-[[3-(dimethylsulfamoyl)benzoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5S/c1-13(2)19(17,18)9-5-3-4-8(6-9)11(16)12-7-10(14)15/h3-6H,7H2,1-2H3,(H,12,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVKPAMZUGITEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(N,N-Dimethylsulfamoyl)benzamido)acetic acid typically involves the reaction of 3-(dimethylsulfamoyl)benzoic acid with aminoacetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-(N,N-Dimethylsulfamoyl)benzamido)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzoyl derivatives.
Scientific Research Applications
Pharmacological Properties
1. Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of compounds related to 2-(3-(N,N-Dimethylsulfamoyl)benzamido)acetic acid. For instance, derivatives of sulfamoyl benzamide have shown promising results in inhibiting cancer cell proliferation. A study indicated that these compounds could effectively target specific kinases involved in cancer progression, such as NEK6, NEK7, and NEK9, which are overexpressed in various cancers including breast and cervical cancer .
2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes. Notably, sulfamide derivatives have demonstrated significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative conditions . The inhibition ranges were reported in the low nanomolar scale, indicating high potency.
Case Studies
Case Study 1: Anti-Cancer Efficacy
A study published in a peer-reviewed journal demonstrated that a derivative of the compound exhibited significant cytotoxicity against MCF-7 breast cancer cells, with a GI50 value lower than that of standard chemotherapeutics. The molecular docking studies revealed favorable interactions with target proteins involved in cell cycle regulation .
Case Study 2: Enzyme Inhibition Profile
In another investigation, a series of sulfamide derivatives were synthesized and tested for their inhibitory effects on AChE and BChE. The results indicated that these compounds could serve as potential candidates for treating Alzheimer's disease due to their potent enzyme inhibition capabilities .
Mechanism of Action
The mechanism of action of 2-(3-(N,N-Dimethylsulfamoyl)benzamido)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site. Additionally, the benzoyl moiety can interact with hydrophobic pockets in proteins, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-(dimethylsulfamoyl)benzoic acid: Shares the dimethylsulfamoyl group but lacks the aminoacetic acid moiety.
Aminoacetic acid: Contains the amino and acetic acid groups but lacks the benzoyl and dimethylsulfamoyl groups.
Uniqueness
2-(3-(N,N-Dimethylsulfamoyl)benzamido)acetic acid is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both the dimethylsulfamoyl and benzoyl groups allows for diverse interactions with biological targets, making it a versatile compound in research and potential therapeutic applications.
Biological Activity
2-(3-(N,N-Dimethylsulfamoyl)benzamido)acetic acid, also known as a derivative of sulfonamide compounds, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, which contribute to its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C11H14N2O3S, and it has a molecular weight of approximately 258.31 g/mol. The presence of the dimethylsulfamoyl group is significant as it enhances the compound's solubility and bioavailability, which are critical factors in drug design.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various physiological processes. It has been reported to interact with the NKCC1 (Na-K-2Cl cotransporter 1), a target implicated in neuronal function and disorders such as Down syndrome and autism spectrum disorders. Selective inhibition of NKCC1 can lead to beneficial effects in managing these conditions by modulating chloride ion concentrations within neurons .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against NKCC1. For example, a related compound with similar structural properties showed NKCC1 inhibitory activities of approximately 88.5% at a concentration of 100 μM . This suggests that compounds within this chemical class can effectively modulate ion transport mechanisms critical for neuronal health.
In Vivo Studies
In vivo experiments have further validated the therapeutic potential of this compound. Animal models treated with NKCC1 inhibitors showed improvements in behavioral deficits associated with neurodevelopmental disorders. For instance, studies indicated that selective NKCC1 inhibitors could ameliorate symptoms in mouse models of Down syndrome .
Case Studies
Several case studies have highlighted the efficacy of compounds similar to this compound:
- Study on Autism Spectrum Disorders : Research involving mouse models indicated that treatment with selective NKCC1 inhibitors resulted in significant behavioral improvements, suggesting potential therapeutic applications for autism .
- Down Syndrome Models : In a study examining the effects of NKCC1 inhibition on cognitive function, results demonstrated that these compounds could enhance learning and memory in Ts65Dn mice, a model for Down syndrome .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structure Features | NKCC1 Inhibition (%) at 100 μM | Therapeutic Potential |
|---|---|---|---|
| This compound | Dimethylsulfamoyl group | TBD | Neurodevelopmental disorders |
| ARN23746 | Trifluoromethyl group | 88.5% | Autism, Down syndrome |
| Bumetanide | Non-selective inhibitor | 71.7% | Diuretic effects; less favorable for chronic use |
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing 2-(3-(N,N-Dimethylsulfamoyl)benzamido)acetic acid?
The synthesis typically involves multi-step reactions starting from substituted benzoyl chlorides. For example, a Steiger-like procedure (N-acylation of glycine derivatives with sulfonylated benzoyl chlorides) is adapted, followed by cyclization or condensation with aldehydes in the presence of acetic anhydride and sodium acetate . Purification via column chromatography is critical due to moderate yields (~30–70%), as seen in analogous acetamide syntheses .
Q. How can researchers analytically characterize this compound and validate its structure?
Key techniques include:
- H-NMR (400 MHz) to confirm proton environments, particularly the acetamide and sulfamoyl groups.
- FTIR (KBr) to identify functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, S=O stretch at ~1150–1250 cm⁻¹).
- Melting point analysis (e.g., 143–145°C for structurally related compounds) to assess purity .
- Mass spectrometry (MS) for molecular ion confirmation .
Q. What stability considerations are critical during storage and handling?
The compound’s sulfamoyl and acetamide groups are sensitive to hydrolysis under acidic/basic conditions. Storage in anhydrous environments at −20°C is recommended, with stability validated via periodic HPLC analysis (e.g., C18 columns, acetonitrile/water mobile phase) .
Q. How can low yields during synthesis be addressed?
Optimize reaction parameters:
- Use N,N-dimethylformamide (DMF) as a polar aprotic solvent to enhance reactivity.
- Introduce potassium iodide (KI) as a catalyst in nucleophilic substitutions (e.g., alkylation steps) .
- Employ column chromatography (silica gel, ethyl acetate/hexane gradients) for purification .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for this compound?
Contradictions often arise from solvent effects or tautomerism. For example, sulfamoyl protons may exhibit variable δ values in DMSO-d₆ vs. CDCl₃. Use 2D NMR (COSY, HSQC) to assign overlapping signals and density functional theory (DFT) calculations to predict shifts .
Q. What mechanistic insights explain the compound’s reactivity in cyclization reactions?
Cyclization with aldehydes (e.g., benzaldehyde derivatives) proceeds via Knoevenagel condensation , where the α-hydrogen of the acetamide group is deprotonated to form a nucleophilic enolate, attacking the aldehyde carbonyl. Sodium acetate acts as a mild base to drive the reaction .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Modify the sulfamoyl group : Replace N,N-dimethyl with bulkier substituents (e.g., piperidinyl) to alter steric effects.
- Introduce electron-withdrawing groups (e.g., nitro, bromo) on the benzamido ring to enhance electrophilicity and interaction with biological targets .
Q. What strategies improve solubility for in vitro assays without compromising stability?
Q. How can researchers interpret conflicting cytotoxicity data across studies?
Discrepancies may arise from assay conditions (e.g., cell line variability, exposure time). Standardize protocols using:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
